Cas no 1217501-13-7 (5-tert-Butyl-2-ethoxyphenylboronic Acid)
5-tert-Butyl-2-ethoxyphenylboronic Acid Chemical and Physical Properties
Names and Identifiers
-
- (5-(tert-Butyl)-2-ethoxyphenyl)boronic acid
- 5-tert-Butyl-2-ethoxyphenylboronic acid
- ACMC-209agn
- AG-L-21026
- AK-84983
- ANW-17829
- CTK4B2682
- MolPort-015-142-834
- 5-tert-Butyl-2-ethoxyphenylboronic Acid
-
- MDL: MFCD13195648
- Inchi: 1S/C12H19BO3/c1-5-16-11-7-6-9(12(2,3)4)8-10(11)13(14)15/h6-8,14-15H,5H2,1-4H3
- InChI Key: AYLPSEIACDGNHG-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC(=CC=1B(O)O)C(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
5-tert-Butyl-2-ethoxyphenylboronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B543840-50mg |
5-tert-Butyl-2-ethoxyphenylboronic Acid |
1217501-13-7 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B543840-100mg |
5-tert-Butyl-2-ethoxyphenylboronic Acid |
1217501-13-7 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B543840-500mg |
5-tert-Butyl-2-ethoxyphenylboronic Acid |
1217501-13-7 | 500mg |
$ 160.00 | 2022-06-07 | ||
| Chemenu | CM136477-5g |
(5-(tert-butyl)-2-ethoxyphenyl)boronic acid |
1217501-13-7 | 95% | 5g |
$414 | 2023-02-03 | |
| abcr | AB271373-1 g |
5-tert-Butyl-2-ethoxyphenylboronic acid; 97% |
1217501-13-7 | 1g |
€246.00 | 2023-04-26 | ||
| abcr | AB271373-5 g |
5-tert-Butyl-2-ethoxyphenylboronic acid; 97% |
1217501-13-7 | 5g |
€654.00 | 2023-04-26 | ||
| abcr | AB271373-10 g |
5-tert-Butyl-2-ethoxyphenylboronic acid; 97% |
1217501-13-7 | 10g |
€1062.00 | 2023-04-26 | ||
| Alichem | A019121025-10g |
(5-(tert-Butyl)-2-ethoxyphenyl)boronic acid |
1217501-13-7 | 95% | 10g |
$552.90 | 2023-09-04 | |
| abcr | AB271373-1g |
5-tert-Butyl-2-ethoxyphenylboronic acid, 97%; . |
1217501-13-7 | 97% | 1g |
€246.00 | 2025-03-19 | |
| abcr | AB271373-5g |
5-tert-Butyl-2-ethoxyphenylboronic acid, 97%; . |
1217501-13-7 | 97% | 5g |
€654.00 | 2025-03-19 |
5-tert-Butyl-2-ethoxyphenylboronic Acid Suppliers
5-tert-Butyl-2-ethoxyphenylboronic Acid Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
Additional information on 5-tert-Butyl-2-ethoxyphenylboronic Acid
5-tert-Butyl-2-ethoxyphenylboronic Acid (CAS 1217501-13-7): A Versatile Boronic Acid Derivative in Modern Chemistry
5-tert-Butyl-2-ethoxyphenylboronic Acid (CAS 1217501-13-7) is a specialized boronic acid derivative that has gained significant attention in pharmaceutical research, material science, and organic synthesis. This compound, characterized by its unique tert-butyl and ethoxy substituents, offers exceptional reactivity and stability, making it a valuable building block in Suzuki-Miyaura cross-coupling reactions and other palladium-catalyzed transformations.
The growing demand for 5-tert-Butyl-2-ethoxyphenylboronic Acid is driven by its applications in drug discovery, particularly in the development of kinase inhibitors and protease-targeting therapeutics. Researchers are increasingly exploring its potential in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), which are hot topics in materials science due to their applications in gas storage, catalysis, and sensing technologies.
One of the most frequently asked questions about CAS 1217501-13-7 relates to its solubility and handling. This compound exhibits good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and dichloromethane, making it convenient for various synthetic applications. Its stability under ambient conditions is another advantage, though proper storage in a cool, dry place is recommended to maintain optimal performance.
In the context of green chemistry trends, 5-tert-Butyl-2-ethoxyphenylboronic Acid stands out for its role in developing more sustainable synthetic methodologies. The compound's efficiency in C-C bond formation reactions aligns with the pharmaceutical industry's push toward atom-economical processes and reduced waste generation. Recent publications highlight its use in flow chemistry systems, addressing the growing interest in continuous manufacturing approaches.
The structural features of 5-tert-Butyl-2-ethoxyphenylboronic Acid contribute to its molecular recognition properties, particularly in saccharide sensing and protein-ligand interactions. These characteristics have sparked interest in diagnostic applications and the development of bioconjugation strategies. The tert-butyl group enhances steric effects while the ethoxy moiety provides electronic modulation, creating a balanced reactivity profile for diverse applications.
Market analysis indicates steady growth in demand for CAS 1217501-13-7, particularly from contract research organizations and academic institutions engaged in medicinal chemistry programs. The compound's compatibility with parallel synthesis techniques makes it attractive for high-throughput screening platforms, addressing the pharmaceutical industry's need for rapid lead optimization. Quality specifications typically require ≥95% purity by HPLC analysis, with rigorous testing for heavy metal content and residual solvents.
Recent advancements in boronic acid chemistry have revealed new applications for 5-tert-Butyl-2-ethoxyphenylboronic Acid in photoredox catalysis and electrochemical synthesis. These cutting-edge applications align with current research trends toward visible-light-mediated transformations and electrocatalytic C-H activation. The compound's redox properties and stability under electrochemical conditions make it particularly valuable for these emerging methodologies.
From a synthetic perspective, 5-tert-Butyl-2-ethoxyphenylboronic Acid offers advantages in regioselective functionalization of complex molecules. The boronic acid moiety serves as a versatile handle for subsequent transformations, while the aromatic system provides a stable platform for further elaboration. These features explain its popularity in heterocycle synthesis and natural product derivatization projects.
Quality control protocols for CAS 1217501-13-7 typically involve comprehensive characterization by 1H NMR, 13C NMR, mass spectrometry, and elemental analysis. These analytical techniques ensure batch-to-batch consistency and verify the absence of common impurities. Suppliers often provide detailed certificates of analysis and material safety data sheets to meet regulatory requirements for research and development use.
The future outlook for 5-tert-Butyl-2-ethoxyphenylboronic Acid appears promising, with potential expansions into biomaterials engineering and drug delivery systems. Its ability to form dynamic covalent bonds with diols and other nucleophiles suggests applications in stimuli-responsive materials and targeted therapeutics. As research continues to uncover new facets of boronic acid chemistry, this compound will likely maintain its position as a valuable tool in both academic and industrial settings.
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